molecular formula C3H4N2O4 B1211445 Oxaluric acid CAS No. 585-05-7

Oxaluric acid

Cat. No.: B1211445
CAS No.: 585-05-7
M. Wt: 132.08 g/mol
InChI Key: UWBHMRBRLOJJAA-UHFFFAOYSA-N
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Description

Oxaluric acid is a chemical compound with the molecular formula C3H4N2O4. It is a derivative of oxalic acid and urea, characterized by the presence of both carboxyl and carbamoyl groups. This compound is known for its role as a non-metabolizable inducer in various biochemical pathways, particularly in the degradation of allantoin in organisms like Saccharomyces cerevisiae .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxaluric acid can be synthesized through the reaction of oxalic acid with urea. The process involves heating a mixture of oxalic acid and urea, leading to the formation of this compound and water as a byproduct. The reaction is typically carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation. The scalability of the reaction involves optimizing the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of this compound.

Chemical Reactions Analysis

Types of Reactions: Oxaluric acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce oxalic acid and other byproducts.

    Reduction: Although less common, reduction reactions can convert this compound to simpler compounds.

    Substitution: The carbamoyl group in this compound can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents for this compound include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride can be used for reduction reactions.

    Substitution Reagents: Various nucleophiles can be employed in substitution reactions to modify the carbamoyl group.

Major Products Formed:

    Oxidation Products: Oxalic acid and carbon dioxide.

    Reduction Products: Simpler amides and carboxylic acids.

    Substitution Products: Derivatives with modified carbamoyl groups.

Scientific Research Applications

Oxaluric acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: this compound serves as a non-metabolizable inducer in the study of metabolic pathways, particularly in the degradation of allantoin.

    Medicine: Research on this compound includes its potential role in understanding metabolic disorders and its use as a biomarker for certain diseases.

Mechanism of Action

Oxaluric acid exerts its effects primarily through its role as an inducer in biochemical pathways. In Saccharomyces cerevisiae, it induces the degradation of allantoin by mimicking the structure of allophanic acid, the last intermediate in the pathway. This induction occurs even in the absence of urea carboxylase, highlighting this compound’s unique ability to activate specific enzymes .

Comparison with Similar Compounds

    Oxalic Acid: A simpler dicarboxylic acid with strong chelating properties.

    Allophanic Acid: An intermediate in the degradation of allantoin, structurally similar to oxaluric acid.

    Parabanic Acid: Another compound that can break down into this compound under certain conditions.

Comparison: this compound is unique in its ability to serve as a non-metabolizable inducer in metabolic pathways, unlike oxalic acid, which is primarily known for its chelating properties. Allophanic acid, while similar in structure, is metabolizable and serves as an intermediate rather than an inducer. Parabanic acid’s relevance comes from its breakdown into this compound, highlighting the latter’s stability and functional significance .

Properties

IUPAC Name

2-(carbamoylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O4/c4-3(9)5-1(6)2(7)8/h(H,7,8)(H3,4,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBHMRBRLOJJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207214
Record name Oxaluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-05-7
Record name Oxaluric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxaluric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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